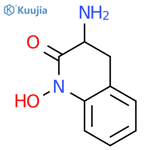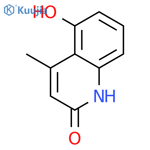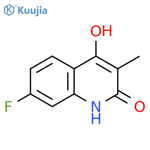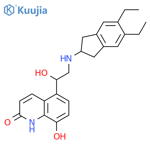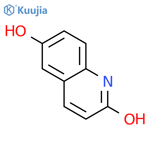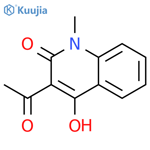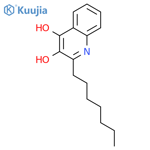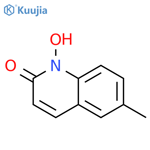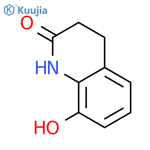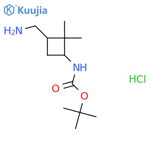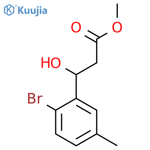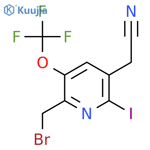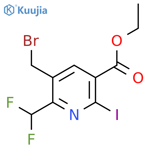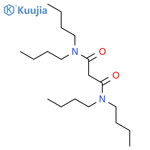Hydroxyquinolones
Hydroxyquinolones are a class of organic compounds characterized by the presence of a hydroxyl group attached to a quinoline ring system. These molecules possess potent antimicrobial properties, making them valuable in pharmaceutical applications for treating various bacterial infections. Hydroxyquinolones exert their effects through multiple mechanisms, including inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. They also interfere with the synthesis of bacterial cell walls and inhibit protein synthesis by binding to ribosomes. Due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, hydroxyquinolones are often used in combination with other antibiotics to enhance efficacy. Additionally, these compounds exhibit low toxicity towards mammalian cells, making them suitable for clinical use. However, they can cause side effects such as nausea, vomiting, and gastrointestinal upset. Research continues into optimizing the structure of hydroxyquinolones to improve their pharmacological properties and reduce potential adverse reactions.

関連文献
-
1. Book reviews
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
